3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that features a cyanophenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a diethyl phosphate group
Vorbereitungsmethoden
The synthesis of 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-(4-cyanophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Analyse Chemischer Reaktionen
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The diethyl phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the diethyl phosphate group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate include:
3-(4-Cyanophenyl)prop-2-en-1-yl methyl phosphate: Similar structure but with a methyl phosphate group instead of diethyl phosphate.
3-(4-Cyanophenyl)prop-2-en-1-yl ethyl phosphate: Similar structure but with an ethyl phosphate group instead of diethyl phosphate.
3-(4-Cyanophenyl)prop-2-en-1-yl diphenyl phosphate: Similar structure but with a diphenyl phosphate group instead of diethyl phosphate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
918959-06-5 |
---|---|
Molekularformel |
C14H18NO4P |
Molekulargewicht |
295.27 g/mol |
IUPAC-Name |
3-(4-cyanophenyl)prop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)19-11-5-6-13-7-9-14(12-15)10-8-13/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
WDKCZELGNFPLCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC=CC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.